
(4-(Trifluoromethyl)pyrimidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-(Trifluoromethyl)pyrimidin-2-yl)methanol” is a chemical compound with the CAS Number: 1240594-67-5. It has a molecular weight of 178.11 and its IUPAC name is [4-(trifluoromethyl)-2-pyrimidinyl]methanol . It is a solid at room temperature .
Synthesis Analysis
There are two strategies for preparing O-alkyl derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones: a linear protocol of alkylation, using a CCC-building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate and a convergent protocol based on direct alkylation, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5F3N2O/c7-6(8,9)4-1-2-10-5(3-12)11-4/h1-2,12H,3H2 .
Chemical Reactions Analysis
The reaction scope was evaluated by varying the substitution patterns in starting pyrimidin-2(1H)-ones 1 and the trihalomethyl moiety (trifluoro- and trichloromethyl) in pyrimidines 6 .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
Regioselective Synthesis : A study by Zanatta et al. (2020) focused on the regioselective synthesis of pyrazolyl-pyrimidine hybrids, using 4-substituted 1,1,1-trifluorobut-3-en-2-ones in their process. This research contributes to the development of new compounds with potential pharmacological applications, demonstrating the utility of trifluoromethylated pyrimidines in synthetic chemistry (Zanatta et al., 2020).
Crystal Structure Studies : The crystal structure of compounds related to (4-(Trifluoromethyl)pyrimidin-2-yl)methanol, such as nuarimol, a pyrimidine fungicide, has been studied to understand its molecular arrangement and interactions (Kang et al., 2015).
Molecular Interactions : Research by Ishida et al. (2005) into complexation involving pyrimidine derivatives revealed insights into molecular interactions and antiferromagnetic properties, underscoring the significance of these compounds in material science (Ishida et al., 2005).
Biological and Pharmaceutical Applications
Antimicrobial Activity : Chaudhari et al. (2012) synthesized derivatives of this compound and evaluated their antimicrobial activities, highlighting the potential of these compounds in the development of new antimicrobial agents (Chaudhari, 2012).
Kinase Inhibition and Antiproliferative Activities : Marquise et al. (2015) investigated the synthesis of triaryl methanols from 4-metalated 2-substituted pyrimidines for kinase inhibition and antiproliferative activities in melanoma cells, demonstrating the relevance of pyrimidine derivatives in cancer research (Marquise et al., 2015).
Corrosion Inhibition : Ma et al. (2017) studied the use of pyrimidine derivatives as corrosion inhibitors, indicating their potential application in industrial settings (Ma et al., 2017).
Photochemical Applications : Research by Pfoertner (1975) explored the photochemical reduction of pyrimidine derivatives, contributing to the understanding of their behavior under light exposure (Pfoertner, 1975).
Anticonvulsant Drug Development : Severina et al. (2021) developed and validated an HPLC method for determining related substances in the anticonvulsant drug candidate "Epimidin," which includes pyrimidine derivatives (Severina et al., 2021).
Mechanism of Action
Target of Action
The primary targets of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is still ongoing .
Mode of Action
It is known that the trifluoromethyl group can establish intermolecular h-bonds , which could potentially influence its interaction with biological targets.
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Result of Action
Some trifluoromethyl compounds have shown potential antitumor activity , suggesting that this compound may also have similar effects
Action Environment
Factors such as temperature, pH, and presence of other chemicals could potentially affect the compound’s activity .
Safety and Hazards
Future Directions
Trifluoromethylpyrimidines have been used as suitable starting materials for the synthesis of novel scaffolds that are parent to DNA bases and derivatives, thus targeting compounds with relevant biological and pharmacological properties . It is expected that many novel applications of TFMP will be discovered in the future .
Properties
IUPAC Name |
[4-(trifluoromethyl)pyrimidin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)4-1-2-10-5(3-12)11-4/h1-2,12H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUKCOHAEJTUND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744361 |
Source


|
| Record name | [4-(Trifluoromethyl)pyrimidin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240594-67-5 |
Source


|
| Record name | [4-(Trifluoromethyl)pyrimidin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
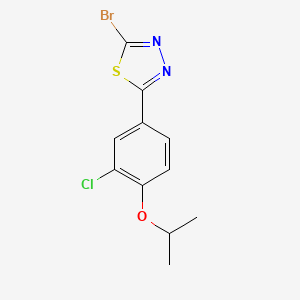
![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B596350.png)
![4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B596351.png)
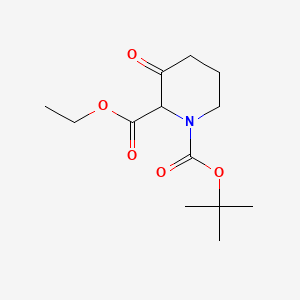
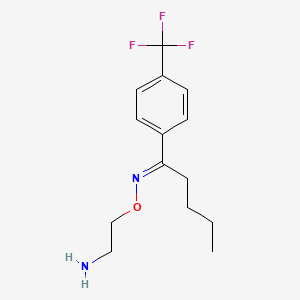
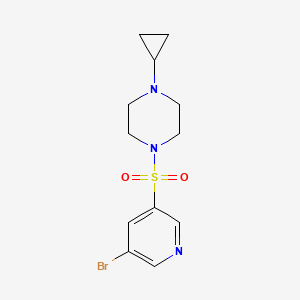
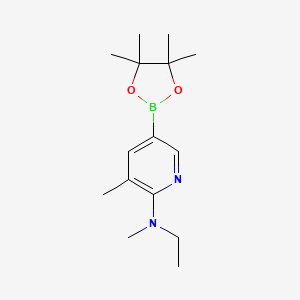
![Ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate](/img/structure/B596359.png)
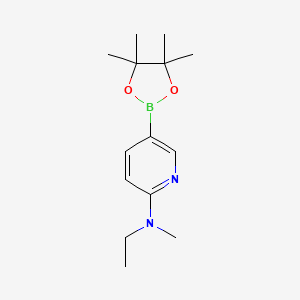

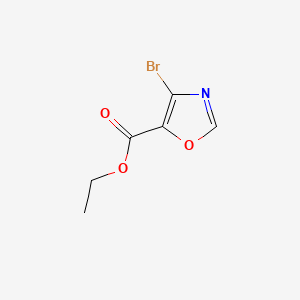

![Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B596368.png)

